Chromic acid cyclohexylamine salt
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Overview
Description
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid with cyclohexylamine. Chromic acid, known for its strong oxidizing properties, is often used in various industrial and laboratory applications. Cyclohexylamine, an aliphatic amine, is a colorless liquid with a fishy odor and is miscible with water. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chromic acid cyclohexylamine salt involves the reaction of chromic acid with cyclohexylamine. The reaction typically occurs in an aqueous medium, where chromic acid (H₂CrO₄) reacts with cyclohexylamine (C₆H₁₃N) to form the salt. The reaction can be represented as: [ \text{H}_2\text{CrO}_4 + \text{C}6\text{H}{13}\text{N} \rightarrow \text{C}6\text{H}{13}\text{NH}_2\text{CrO}_4 ]
Industrial Production Methods: Industrial production of cyclohexylamine involves the hydrogenation of aniline using cobalt or nickel-based catalysts. Another method includes the alkylation of ammonia using cyclohexanol . Chromic acid is typically produced by adding sulfuric acid to sodium dichromate, resulting in a mixture that contains chromic acid and other chromium compounds .
Chemical Reactions Analysis
Types of Reactions: Chromic acid cyclohexylamine salt undergoes various chemical reactions, primarily driven by the oxidizing nature of chromic acid and the nucleophilic properties of cyclohexylamine. Some common reactions include:
Substitution: Cyclohexylamine can undergo substitution reactions with alkyl halides, forming N-alkylated products.
Common Reagents and Conditions:
Oxidation: Chromic acid in aqueous sulfuric acid is commonly used for oxidation reactions.
Substitution: Alkyl halides and other alkylating agents are used in the presence of catalytic metals like aluminum, copper, or nickel.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: N-alkylated cyclohexylamine derivatives.
Scientific Research Applications
Chromic acid cyclohexylamine salt has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in studies involving the oxidation of biological molecules.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidation of substrates by chromic acid. Chromic acid acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the chromium center, resulting in the oxidation of the substrate and reduction of chromium(VI) to chromium(III) . Cyclohexylamine, being a nucleophile, can participate in various substitution reactions, forming stable products .
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with similar nucleophilic properties.
Chromic Acid: A strong oxidizing agent used in various oxidation reactions.
Uniqueness: Chromic acid cyclohexylamine salt combines the oxidizing power of chromic acid with the nucleophilic properties of cyclohexylamine, making it a versatile compound for various chemical reactions and applications. Its unique combination of properties allows it to be used in specialized applications where both oxidation and nucleophilic substitution are required.
Biological Activity
Chromic acid cyclohexylamine salt, with the CAS number 20203-47-8, is a compound formed from the reaction of chromic acid and cyclohexylamine. This compound is recognized for its dual functionality as both a corrosion inhibitor and an oxidizing agent, making it valuable in various industrial applications. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
The synthesis of this compound typically occurs in an aqueous medium where chromic acid reacts with cyclohexylamine under controlled conditions. The reaction can be represented as follows:
This compound appears as a solid with a distinct amine-like odor, similar to that of cyclohexylamine, which is a colorless to yellow liquid.
Property | Value |
---|---|
Chemical Formula | C₆H₁₅CrNO₄ |
CAS Number | 20203-47-8 |
Appearance | Solid |
Odor | Amine-like |
Toxicological Profile
Research on the biological activity of this compound indicates that it may possess both beneficial and harmful effects depending on the dosage and exposure route. The compound has been assessed for its toxicity and potential health effects through various studies.
Case Studies
Table 2: Summary of Biological Activity Findings
Study Type | Findings |
---|---|
Corrosivity | High irritant potential |
Ecotoxicological Assessment | Low risk to ecological systems |
Health Effects | Potential reproductive toxicity observed |
Applications in Industry
This compound serves multiple roles in industrial applications:
- Corrosion Inhibition : It is primarily used as a corrosion inhibitor in water treatment processes.
- Chemical Processing : The compound's oxidizing properties make it suitable for various chemical synthesis processes.
- Cosmetic Formulations : Due to its amine characteristics, it may also find applications in cosmetic products as an emulsifier or stabilizer .
Properties
CAS No. |
15594-20-4 |
---|---|
Molecular Formula |
C6H15CrNO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
InChI Key |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origin of Product |
United States |
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